molecular formula C13H14BrN3O2 B1324963 ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 852180-99-5

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1324963
CAS RN: 852180-99-5
M. Wt: 324.17 g/mol
InChI Key: CEPAQZSYTYLMDO-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It has a bromobenzyl group and an ethyl carboxylate group attached to the triazole ring. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a bromobenzyl group, and an ethyl carboxylate group. The exact arrangement of these groups would depend on the specific synthetic route used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromobenzyl and ethyl carboxylate groups. For example, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromobenzyl and ethyl carboxylate groups could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis Methods and Reactions

  • Synthesis of Triazole Derivatives

    Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used in the synthesis of various triazole derivatives. For instance, it's used in the convenient synthesis of [1,2,3]Triazolo[1,5-a]quinoline, highlighting its role in creating complex organic compounds (Pokhodylo & Obushak, 2019).

  • Formation of Self-Assembled Dimers

    In a study on π-hole tetrel bonding interactions, this compound formed self-assembled dimers in solid-state, emphasizing its significance in molecular self-assembly and interaction studies (Ahmed et al., 2020).

  • Development of Antiasthmatic Agents

    A study demonstrated the use of ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a related compound, in developing potential antiasthmatic agents, indicating the therapeutic application possibilities of similar compounds (Buckle, Outred, & Rockell, 1981).

Industrial Applications

  • Corrosion Inhibition

    The compound has been used to develop methods for corrosion inhibition on carbon steel, showcasing its potential industrial applications in protecting metals from corrosion (Insani, Wahyuningrum, & Bundjali, 2015).

  • Crystal Structure Analysis

    It has been involved in studies focusing on crystal structure analysis, providing insights into molecular structures and interactions (Horton et al., 1997).

  • Anticancer Activity

    Some derivatives of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been synthesized and screened for anticancer activity, indicating its potential in the development of new anticancer agents (Bekircan et al., 2008).

Innovative Synthesis and Applications

  • Novel Synthesis Methods

    Research has developed novel methods for the synthesis of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, contributing to the advancement of organic synthesis techniques (Pokhodylo, Shyyka, & Obushak, 2018).

  • Peptide Synthesis

    The compound has been utilized in the development of a novel coupling reagent for solid-phase peptide synthesis, highlighting its role in biochemical applications (Jiang, Davison, Tennant, & Ramage, 1998).

  • Structural Diversity in Polymer Complexes

    It has been used to investigate the positional isomeric effect on the structural diversity of coordination polymers, demonstrating its importance in materials science and coordination chemistry (Cisterna et al., 2018).

properties

IUPAC Name

ethyl 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAQZSYTYLMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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